molecular formula C10H22INO2 B14081641 Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide CAS No. 102139-31-1

Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide

Cat. No.: B14081641
CAS No.: 102139-31-1
M. Wt: 315.19 g/mol
InChI Key: KVAUHTNSCOAJLG-UHFFFAOYSA-M
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Description

Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide is a quaternary ammonium compound. It is known for its unique structure, which includes a trimethylammonium group and an iodide ion. This compound is often used in various chemical and biological applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide typically involves the reaction of 2,2-dimethylpropanoic acid with trimethylamine in the presence of an iodide source. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Purity: High-purity reactants to avoid impurities.

    Reaction Time: Optimized reaction times to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reagents: Halides, hydroxides, and other nucleophiles.

    Oxidation Agents: Potassium permanganate or hydrogen peroxide.

    Reduction Agents: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a hydroxide ion would yield a hydroxyl derivative.

Scientific Research Applications

Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture studies to investigate membrane transport mechanisms.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide involves its interaction with cellular membranes. The compound can alter membrane permeability, facilitating the transport of ions and molecules across the membrane. This is particularly useful in drug delivery applications where targeted delivery is essential.

Comparison with Similar Compounds

Similar Compounds

  • Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N-diethyl-N-methyl-, iodide
  • Propanoic acid, 2,2-dimethyl-, methyl ester

Uniqueness

Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for various applications.

Properties

CAS No.

102139-31-1

Molecular Formula

C10H22INO2

Molecular Weight

315.19 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyloxy)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C10H22NO2.HI/c1-10(2,3)9(12)13-8-7-11(4,5)6;/h7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

KVAUHTNSCOAJLG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)OCC[N+](C)(C)C.[I-]

Origin of Product

United States

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